4-Amino-4-(furan-2-yl)butanoic acid
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Overview
Description
4-Amino-4-(furan-2-yl)butanoic acid is an organic compound with the molecular formula C8H11NO3. It is characterized by the presence of an amino group and a furan ring attached to a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-(furan-2-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxylic acid and a suitable amine source.
Reaction Conditions: The carboxylic acid group is activated using reagents such as thionyl chloride or carbodiimides, followed by nucleophilic substitution with the amine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-(furan-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-4-(furan-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-4-(furan-2-yl)butanoic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
4-Amino-4-(thiophen-2-yl)butanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
4-Amino-4-(pyridin-2-yl)butanoic acid: Contains a pyridine ring instead of a furan ring.
Uniqueness: 4-Amino-4-(furan-2-yl)butanoic acid is unique due to its furan ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-amino-4-(furan-2-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO3/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5-6H,3-4,9H2,(H,10,11) |
InChI Key |
KBAANBBEPSNQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CCC(=O)O)N |
Origin of Product |
United States |
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